Hydrogen Bond Donor Count: Target vs. Des-amino Analog
The target compound, 7-Nonen-2-ol, 1-amino-4,8-dimethyl- (CID 10856188), possesses a computed hydrogen bond donor (HBD) count of 2, attributable to its primary amine (-NH2) and secondary alcohol (-OH) groups, compared to 1 HBD for the des-amino fragrance analog 7-nonen-2-ol, 4,8-dimethyl- (CID 40596-76-7), which lacks the amino group [1][2]. This quantitative doubling of HBD capacity is intrinsic to the molecular structure and cannot be achieved by the analog without chemical modification.
| Evidence Dimension | Hydrogen bond donor count (computed) |
|---|---|
| Target Compound Data | 2 (HBD Count, PubChem computed by Cactvs 3.4.8.18) |
| Comparator Or Baseline | 7-Nonen-2-ol, 4,8-dimethyl- (CID 40596-76-7): HBD Count = 1 |
| Quantified Difference | 2-fold increase (2 vs. 1) |
| Conditions | Computed topological property; standard PubChem descriptor calculation |
Why This Matters
A higher HBD count directly impacts solvation free energy, chromatographic retention, and target-binding enthalpy in biological assays, making the target compound a chemically distinct entity for purchasing decisions where amine-mediated interactions are critical.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10856188, 7-Nonen-2-ol, 1-amino-4,8-dimethyl-. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/10856188 (accessed Apr 28, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 40596-76-7, 4,8-Dimethyl-7-nonen-2-ol. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/40596-76-7 (accessed Apr 28, 2026). View Source
